molecular formula C19H20N2 B5667438 N-cyclohexylphenanthridin-6-amine

N-cyclohexylphenanthridin-6-amine

Cat. No.: B5667438
M. Wt: 276.4 g/mol
InChI Key: ORJJRRKYWIDTNW-UHFFFAOYSA-N
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Description

N-cyclohexylphenanthridin-6-amine is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The unique structure of this compound, which includes a cyclohexyl group attached to the phenanthridine core, imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylphenanthridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexylamine with phenanthridin-6-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylphenanthridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenanthridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted phenanthridines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexylphenanthridin-6-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-cyclohexylphenanthridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound, known for its biological activities.

    N-methylphenanthridin-6-amine: A derivative with a methyl group instead of a cyclohexyl group.

    Phenanthridin-6-one: A ketone derivative used in similar applications.

Uniqueness

N-cyclohexylphenanthridin-6-amine is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and may improve its interaction with biological membranes. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other phenanthridine derivatives.

Properties

IUPAC Name

N-cyclohexylphenanthridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h4-7,10-14H,1-3,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJJRRKYWIDTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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